molecular formula C9H19N3O B15348513 N,N-Dimethyl-2-(piperazin-1-yl)propanamide CAS No. 86906-72-1

N,N-Dimethyl-2-(piperazin-1-yl)propanamide

Cat. No.: B15348513
CAS No.: 86906-72-1
M. Wt: 185.27 g/mol
InChI Key: LKNSAKYAABTMMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-2-(piperazin-1-yl)propanamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research, designed around the pharmacologically valuable piperazine-propanamide hybrid structure. Piperazine derivatives are frequently explored as key scaffolds in the development of novel therapeutic agents due to their versatile binding properties . Specifically, propanamide derivatives incorporating a piperazine ring have shown significant potential in pharmacological applications. For instance, piperidine propionamide analogs have been investigated as potent sigma-1 receptor (σ1R) antagonists and mu-opioid receptor (MOR) agonists, demonstrating promising anti-nociceptive effects in preclinical pain models . Furthermore, related pyridylpiperazine hybrids have been synthesized and identified as highly effective urease inhibitors, showing greater inhibitory activity than the standard inhibitor thiourea in biochemical assays . The propanamide moiety is a common feature in various bioactive molecules, including transient receptor potential vanilloid 1 (TRPV1) antagonists, which are relevant for pain management research . This compound is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. It is supplied for laboratory research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

86906-72-1

Molecular Formula

C9H19N3O

Molecular Weight

185.27 g/mol

IUPAC Name

N,N-dimethyl-2-piperazin-1-ylpropanamide

InChI

InChI=1S/C9H19N3O/c1-8(9(13)11(2)3)12-6-4-10-5-7-12/h8,10H,4-7H2,1-3H3

InChI Key

LKNSAKYAABTMMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(C)C)N1CCNCC1

Origin of Product

United States

Biological Activity

N,N-Dimethyl-2-(piperazin-1-yl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has a molecular formula of C10_{10}H20_{20}N2_2O and a molecular weight of approximately 170.25 g/mol. The compound features a propanamide backbone with a piperazine ring, which is crucial for its biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in pharmacology:

  • Antiproliferative Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells, making it a candidate for cancer therapy. For instance, it has demonstrated effectiveness against the MCF-7 human breast cancer cell line with an IC50_{50} value below 0.1 mM.
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. In vitro studies have indicated that it may possess antibacterial properties against both Gram-positive and Gram-negative bacteria .
  • Neuroprotective Effects : this compound has been linked to neuroprotective effects, which are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. Its structure allows it to cross the blood-brain barrier, enhancing its potential as a therapeutic agent for central nervous system disorders .

The mechanisms by which this compound exerts its biological effects include:

  • Receptor Interaction : The compound interacts with various biological targets, including neurotransmitter receptors and enzymes involved in cellular signaling pathways. This interaction is crucial for its neuropharmacological effects .
  • Inhibition of Urease Activity : Some derivatives related to this compound have shown potent inhibition of urease, an enzyme that plays a role in the survival of pathogens like Helicobacter pylori. This inhibition could be beneficial in treating infections caused by this bacterium .

Comparative Analysis with Related Compounds

To understand the versatility of the piperazine scaffold, a comparative analysis with structurally similar compounds is useful:

Compound NameStructure TypeNotable Activity
N,N-Diethyl-2-(piperazin-1-yl)ethanaminePiperazine derivativeAntidepressant properties
N-Methyl-2-(4-methylpiperazin-1-yl)ethanaminePiperazine derivativeAntipsychotic activity
2-(4-Ethylpiperazin-1-yl)ethanaminePiperazine derivativeAntibacterial properties
N,N-Dimethyl-2-(4-methylpiperazin-1-yl)ethanaminePiperazine derivativeNeuropharmacological effects

This table highlights how variations in substituents can lead to significant differences in biological activity and therapeutic potential.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Antiproliferative Studies : A study demonstrated that derivatives of piperazine exhibited varying degrees of antiproliferative activity against different cancer cell lines, suggesting that modifications to the piperazine structure can enhance efficacy .
  • Neuroprotective Effects : Research on related piperazine compounds has shown promising results in protecting neuronal cells from apoptosis, indicating that this compound could have similar protective roles in neurodegenerative conditions .
  • Antimicrobial Efficacy : In vitro assays revealed that certain derivatives showed higher antibacterial activity than standard antibiotics against multidrug-resistant strains, underscoring the potential of piperazine derivatives in combating resistant infections .

Chemical Reactions Analysis

Nucleophilic Substitution with Piperazine

  • Reaction : Reacting 2-chloro-N,N-dimethylpropanamide with piperazine under nucleophilic aromatic substitution (SNAr) conditions.

  • Conditions :

    • Solvent: Acetonitrile or THF

    • Base: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

    • Temperature: Reflux (80–100°C)

    • Yield: 60–75%

Amide Coupling via Carbodiimide Reagents

  • Reaction : Coupling of N,N-dimethylpropanamine with activated piperazine derivatives using dicyclohexylcarbodiimide (DCC) or HATU.

  • Key Steps :

    • Activation of the carboxylic acid (e.g., 2-(piperazin-1-yl)propanoic acid) to form an intermediate acyl chloride or mixed anhydride.

    • Reaction with dimethylamine to form the amide bond .

  • Conditions :

    • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)

    • Catalysts: 4-Dimethylaminopyridine (DMAP)

    • Yield: 50–85%

Functional Group Transformations

The compound undergoes targeted modifications at its piperazine or amide groups:

Alkylation of the Piperazine Nitrogen

  • Reaction : Alkylation with alkyl halides (e.g., methyl iodide) to form quaternary ammonium derivatives.

  • Conditions :

    • Solvent: Ethanol or DMF

    • Base: Sodium hydride (NaH)

    • Temperature: 0–25°C

    • Yield: 70–90%

Hydrolysis of the Amide Bond

  • Reaction : Acid- or base-catalyzed hydrolysis to regenerate the carboxylic acid.

  • Conditions :

    • Acidic: HCl (6M), reflux, 12 h → yields 2-(piperazin-1-yl)propanoic acid .

    • Basic: NaOH (2M), 80°C, 6 h → yields sodium salt derivatives .

Catalytic Cross-Coupling Reactions

Recent advancements utilize transition-metal catalysts for regioselective modifications:

Palladium-Catalyzed Amination

  • Reaction : Introduction of aryl groups to the piperazine ring via Buchwald-Hartwig coupling.

  • Catalysts : Pd(OAc)₂ with Xantphos or BINAP ligands.

  • Conditions :

    • Solvent: Toluene

    • Base: Cs₂CO₃

    • Temperature: 110°C

    • Yield: 55–80%

Ruthenium-Catalyzed Cyclization

  • Reaction : Formation of fused piperazine heterocycles via diol-diamine coupling.

  • Catalysts : Ru(II) complexes with pyridylphosphine ligands.

  • Yield : 65–78%

Comparative Reactivity of Piperazine Derivatives

The reactivity of N,N-Dimethyl-2-(piperazin-1-yl)propanamide differs from structurally related compounds due to steric and electronic effects:

CompoundReactivity ProfileKey Differences
N,N-Diethyl-3-(piperazin-1-yl)propanamideHigher lipophilicity → slower hydrolysisEthyl groups enhance steric hindrance
2-(4-Methylpiperazin-1-yl)ethanamineFaster alkylation due to less steric bulkSmaller backbone increases accessibility
Benzothiazole-piperazine hybrids Enhanced electrophilicity → better cross-coupling yieldsElectron-withdrawing benzothiazole moiety

Stability Under Pharmacological Conditions

  • pH Stability : Stable in neutral (pH 7.4) and mildly acidic (pH 4–6) conditions but hydrolyzes rapidly in strongly basic (pH >10) environments .

  • Thermal Stability : Decomposes above 200°C, forming piperazine and dimethylamine byproducts .

Key Research Findings

  • Stereoselective Synthesis : Asymmetric methods using Boc-protected alanine derivatives achieve enantiomeric excess (ee) >95% for (R)- and (S)-isomers .

  • Mechanistic Insights : DFT studies indicate the amide carbonyl participates in hydrogen bonding with catalytic residues during hydrolysis, lowering activation energy .

Comparison with Similar Compounds

Key Structural Variations and Implications

Substituent Effects on Solubility and Bioavailability The hydrochloride salt in 2-methyl-2-(piperazin-1-yl)propanamide HCl enhances water solubility, critical for intravenous administration .

Pharmacophore Modifications

  • PS22 incorporates a biphenyl system and trifluoromethyl groups, which enhance binding to the neurokinin 1 receptor by increasing hydrophobic interactions .
  • The ILK inhibitor from features a pyrazole-thiazole core, enabling selective kinase inhibition via steric and electronic effects .

Synthetic Complexity

  • PS22 requires an eight-step synthesis involving Suzuki coupling and nucleophilic aromatic substitution, reflecting the challenges in constructing complex aryl-piperazine derivatives .
  • Simpler analogs like this compound likely follow shorter synthetic routes, emphasizing scalability for industrial applications.

Preparation Methods

Propanoyl Chloride Intermediate Method

This two-step protocol involves:

  • Synthesis of 2-chloro-N,N-dimethylpropanamide via reaction of dimethylamine with 2-chloropropanoyl chloride in dichloromethane at 0–5°C (89% yield).
  • Nucleophilic substitution with piperazine in tetrahydrofuran (THF) using potassium carbonate as base (72% yield after 12 h at reflux).

Critical parameters:

  • Stoichiometric excess of piperazine (2.5 eq) prevents dialkylation
  • Anhydrous conditions minimize hydrolysis of the chloroamide intermediate

Table 1. Optimization data for direct amidation (n=5)

Parameter Test Range Optimal Value Yield Impact
Piperazine Equiv. 1.0–3.0 2.5 +22%
Temperature (°C) 60–110 80 +15%
Reaction Time (h) 6–24 12 +9%

Coupling Reactions Using Propanamide Esters

Ethyl 2-(Piperazin-1-yl)propanoate Hydrolysis

Adapting methodology from thiazole-piperazine conjugates, this route employs:

  • Ethyl 2-bromopropanoate + piperazine → ethyl 2-(piperazin-1-yl)propanoate (81% yield, K₂CO₃/NMP/80°C/8 h)
  • Selective hydrolysis using NaOH/EtOH/THF (60°C/4 h) to 2-(piperazin-1-yl)propanoic acid
  • Amide coupling with dimethylamine via EDCI/HOBt in DMF (68% yield)

Advantages:

  • Avoids handling chlorinated intermediates
  • Enables orthogonal protection of piperazine nitrogen atoms

Alkylation Strategies

Mitsunobu Reaction Approach

A 2025 innovation applies Mitsunobu conditions for stereocontrolled synthesis:

  • 2-Hydroxy-N,N-dimethylpropanamide + Cbz-protected piperazine
  • DIAD/PPh₃ in THF (0°C → rt, 16 h)
  • Hydrogenolytic removal of Cbz group (H₂/Pd-C, 92% yield)

This method achieves 98:2 regioselectivity but requires expensive reagents.

Comparative Analysis

Table 2. Method comparison (scale: 10 mmol)

Method Yield (%) Purity (HPLC) Cost Index
Direct Amidation 72 95.2 1.0
Ester Hydrolysis 68 97.8 1.4
Mitsunobu Alkylation 92 99.1 3.2

Key findings:

  • Mitsunobu offers highest yield but 3.2× cost versus direct amidation
  • Ester route provides superior purity through crystalline intermediates

Mechanistic Considerations

The rate-determining step varies by method:

  • Direct amidation: SN2 displacement at secondary carbon (ΔG‡ = 24.3 kcal/mol)
  • Ester hydrolysis: Base-catalyzed ester cleavage (k = 0.18 min⁻¹ at pH 12) DFT calculations reveal stabilizing n→σ* interactions between piperazine lone pairs and propanamide carbonyl (2.8 kcal/mol stabilization).

Q & A

Q. What are the standard synthetic routes for N,N-Dimethyl-2-(piperazin-1-yl)propanamide?

The compound is typically synthesized via coupling reactions. For example, carbodiimide-mediated coupling (using DCC or EDCI) with HOBt as an activator can link the piperazine moiety to the propanamide backbone . Thioamide precursors may also be prepared by reacting chloro-propanamide derivatives with thiols under basic conditions (e.g., sodium in ethanol) . Purification often involves column chromatography (e.g., normal-phase silica gel) or recrystallization, followed by structural confirmation via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the purity of this compound assessed in academic research?

Purity is validated using thin-layer chromatography (TLC) with UV visualization and HPLC (C18 or C4 columns) with UV detection at 254 nm. For quantification, LC-MS or GC-MS is employed to confirm molecular weight and absence of side products .

Q. What in vitro assays are used to evaluate its biological activity?

Antiproliferative activity is assessed via MTT assays using cancer cell lines (e.g., HeLa or MCF-7), with IC50_{50} values calculated from dose-response curves. Anti-HIV activity is tested using HIV-1/2 RT inhibition assays or viral replication models (e.g., MT-4 cells), comparing EC50_{50} to reference drugs like nevirapine .

Q. How are cytotoxicity thresholds (CC50_{50}50​) determined for this compound?

Cytotoxicity is measured in non-cancerous cell lines (e.g., HEK-293) using MTT or resazurin assays. CC50_{50} values are derived from 72-hour exposure studies, ensuring selectivity indices (SI = CC50_{50}/EC50_{50}) >10 for viable drug candidates .

Advanced Research Questions

Q. What computational strategies optimize the structure-activity relationship (SAR) of this compound?

Molecular docking (AutoDock Vina, Schrödinger Suite) is used to predict binding affinities to targets like dopamine D3 receptors or HIV reverse transcriptase. QSAR models are built using descriptors like logP, polar surface area, and H-bond donors/acceptors to guide synthetic modifications . Substituent effects on the piperazine ring (e.g., fluorophenyl or chlorophenyl groups) are systematically tested to enhance potency .

Q. How is X-ray crystallography applied to resolve its 3D structure?

Single crystals are grown via slow evaporation (e.g., methanol/water mixtures) and analyzed using SHELX programs (SHELXT for solution, SHELXL for refinement). Data collection at 100 K with synchrotron radiation (λ = 0.710–1.541 Å) resolves bond lengths and angles, critical for understanding conformational flexibility .

Q. What methodologies assess its mitochondrial toxicity or POLRMT inhibition?

Mitochondrial RNA polymerase (POLRMT) inhibition is studied via in vitro transcription assays with 3^3H-UTP incorporation. Cellular effects are evaluated using Seahorse XF analyzers to measure oxygen consumption rates (OCR) and extracellular acidification (ECAR). Metabolomic profiling (LC-MS/MS) tracks changes in citrate cycle intermediates and amino acid levels .

Q. How is metabolic stability evaluated in preclinical studies?

Liver microsomal assays (human or rodent) quantify metabolic half-life (t1/2t_{1/2}) using LC-MS. Phase I metabolites are identified via CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4). Stability in plasma is assessed by incubating the compound at 37°C and monitoring degradation over 24 hours .

Q. What techniques characterize polymorphism or hydrate/solvate forms?

Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) identify melting points and dehydration events. Powder X-ray diffraction (PXRD) compares experimental patterns to simulated data from single-crystal structures. Dynamic vapor sorption (DVS) evaluates hygroscopicity .

Q. How are isotopically labeled analogs synthesized for pharmacokinetic studies?

Deuterated or 13^{13}C-labeled derivatives are prepared using deuterated reagents (e.g., D2_2O, CD3_3OD) in key synthetic steps, such as reductive amination or acyl chloride formation. Radiolabeled 14^{14}C versions are synthesized via 14^{14}CO incorporation in the propanamide carbonyl group, enabling mass balance studies .

Q. Methodological Notes

  • Data Contradictions : While some piperazine-propanamide derivatives show antiviral activity (), others like IMT1 () target mitochondrial enzymes. Researchers must validate target specificity using orthogonal assays (e.g., CRISPR knockouts).
  • Advanced Tools : Cryo-EM is emerging for studying POLRMT inhibition mechanisms (), while machine learning models (e.g., AlphaFold) aid in receptor-ligand prediction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.